![molecular formula C11H11BrN2O2 B2799072 Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1123167-64-5](/img/structure/B2799072.png)
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Its structure comprises a fused bicyclic imidazo[1,2-a]pyridine core substituted with a bromine atom at position 3, a methyl group at position 5, and an ethyl carboxylate ester at position 2 (Figure 1). This compound is synthesized via cyclocondensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in refluxing ethanol, followed by purification . The bromine substituent enhances its reactivity for further functionalization (e.g., cross-coupling reactions), while the methyl and ester groups modulate steric and electronic properties for biological interactions .
Imidazopyridine derivatives are renowned for diverse pharmacological activities, including antitrypanosomal, anticancer, and kinase-inhibitory effects . Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a key intermediate in synthesizing bioactive molecules, such as hypoxia-inducible factor (HIF) inhibitors and anticoagulants targeting Factor Xa (FXa) . Its crystal structure has been resolved via X-ray diffraction, confirming planar aromatic rings and intermolecular hydrogen bonding that stabilize the solid-state arrangement .
Properties
IUPAC Name |
ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-10(12)14-7(2)5-4-6-8(14)13-9/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGUYQICWYJXPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=CC2=N1)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by esterification with ethanol . The reaction conditions often require heating and the use of solvents such as toluene or ethanol to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction Products: De-brominated imidazo[1,2-a]pyridine derivatives.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: The compound is used in studies investigating the biological activity of imidazo[1,2-a]pyridine derivatives.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Position of Bromine: Bromine at position 3 (target compound) vs. 6 or 8 alters electronic distribution and steric accessibility. For example, bromine at position 3 may favor electrophilic substitutions or metal-catalyzed cross-couplings at this site, while position 6 bromine is more amenable to Suzuki-Miyaura reactions . Antitrypanosomal activity in 3-bromo derivatives correlates with halogen interactions in enzyme active sites .
Methyl Group at Position 5 :
- The 5-methyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to unmethylated analogs (e.g., Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate) .
Carboxylate Ester :
Reactivity Profiles:
- Nucleophilic Substitution : The 3-bromo group in the target compound undergoes nucleophilic substitution with amines or thiols, forming C–N or C–S bonds .
- Cross-Coupling Reactions : Bromine at position 3 enables palladium-catalyzed couplings (e.g., with boronic acids) to generate biaryl derivatives, a strategy less feasible with 6- or 8-bromo isomers due to steric hindrance .
Biological Activity
Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 1123167-64-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of the Compound
This compound features a fused bicyclic structure characteristic of the imidazo[1,2-a]pyridine family. This class of compounds is known for diverse applications in medicinal chemistry, particularly as scaffolds for drug development targeting various diseases, including cancer and infectious diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- DNA Interaction : Similar to other imidazo[1,2-a]pyridine derivatives, this compound may interact with DNA, leading to methylation at nucleophilic sites. This interaction can disrupt normal cellular functions and induce apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the bromine atom enhances its reactivity and potential efficacy against microbial targets.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In Vitro Studies : Research has demonstrated that this compound inhibits the proliferation of cancer cell lines. For instance, a study reported a significant reduction in cell viability in human cancer cell lines with IC50 values in the micromolar range .
- Mechanistic Insights : The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways. This was observed in studies where treated cells showed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Antimicrobial Studies
The compound has also been evaluated for its antimicrobial effects:
- Broad-Spectrum Activity : this compound exhibited activity against both Gram-positive and Gram-negative bacteria. In particular, it showed promising results against strains resistant to conventional antibiotics .
Data Summary
Biological Activity | Findings |
---|---|
Anticancer Activity | Significant inhibition of cancer cell proliferation (IC50 µM range) |
Mechanism | Induces apoptosis via caspase activation |
Antimicrobial Activity | Effective against multiple bacterial strains |
Q & A
Q. What are the established synthetic routes for Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate?
The synthesis typically involves cyclization reactions between 2-aminopyridine derivatives and α-bromoketones. A common method uses 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate in a one-pot tandem cyclization/bromination process without requiring a base . Ethyl acetate is often employed as a solvent, and tert-butyl hydroperoxide (TBHP) serves as an oxidizing agent to facilitate bromination. Yields can exceed 70% under optimized conditions.
Q. Key steps :
Condensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate.
Cyclization via intramolecular nucleophilic attack.
Bromination at the 3-position using TBHP.
Q. What characterization techniques are critical for verifying the compound’s structure?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring connectivity.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHBrNO).
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive bond-length data and spatial arrangement (e.g., C-Br bond length: ~1.89 Å) .
Q. Example Crystallographic Parameters :
Parameter | Value |
---|---|
Space group | P |
a, b, c (Å) | 7.21, 9.34, 10.47 |
α, β, γ (°) | 90.0, 104.3, 90.0 |
Q. What preliminary biological activities are reported for related imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridines exhibit antimicrobial and antiproliferative activities. For example:
- Antimicrobial : Derivatives with bromine and methyl groups inhibit Staphylococcus aureus (MIC: 4–8 µg/mL) via enzyme targeting .
- Anticancer : Analogous compounds show IC values <10 µM against lung and pancreatic cancer cells by modulating receptor tyrosine kinases .
Advanced Research Questions
Q. How can crystallographic data validation be optimized for this compound?
Use the SHELX system (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze high-resolution data. Key considerations:
Q. Common pitfalls :
- Overfitting due to low-resolution data (<1.0 Å).
- Incorrect space group assignment in polar space groups.
Q. What methodological challenges arise in substitution reactions at the 3-bromo position?
The 3-bromo group’s reactivity is influenced by steric hindrance from the 5-methyl substituent. Strategies to optimize substitution:
- Catalysis : Use Pd(PPh) or CuI for Suzuki-Miyaura cross-coupling with aryl boronic acids .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution with amines or thiols .
Q. Example Reaction :
Reagent | Conditions | Yield (%) |
---|---|---|
Benzylamine | DMF, 80°C, 12h | 65 |
Sodium methoxide | MeOH, reflux, 6h | 45 |
Q. How do substituents at the 5-position impact reactivity and bioactivity?
The 5-methyl group enhances lipophilicity and metabolic stability compared to chloro or nitro analogs. Comparative
Substituent (Position 5) | LogP | Antimicrobial Activity (MIC, µg/mL) |
---|---|---|
Methyl | 2.8 | 4.0 (S. aureus) |
Chloro | 3.1 | 6.5 (S. aureus) |
Nitro | 1.9 | 12.0 (S. aureus) |
The methyl group’s electron-donating effect stabilizes charge-transfer interactions in enzyme binding .
Q. What advanced techniques improve synthetic scalability for research applications?
- Continuous Flow Reactors : Enable gram-scale synthesis with >90% purity by controlling residence time and temperature .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps from 12h to 30 minutes .
Q. Optimized Protocol :
Premix reagents in a Teflon-lined reactor.
Irradiate at 150°C (300 W, 30 min).
Purify via flash chromatography (hexane:EtOAc, 3:1).
Q. How can structure-activity relationships (SAR) guide derivative design?
Focus on modifying the 2-carboxylate and 3-bromo positions:
Q. SAR Table :
Derivative | Target | IC/MIC |
---|---|---|
3-Bromo-5-methyl (parent) | S. aureus | 4.0 µg/mL |
3-Amino-5-methyl | c-Met kinase | 0.8 µM |
3-Phenyl-5-methyl | A549 cancer cells | 2.5 µM |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.